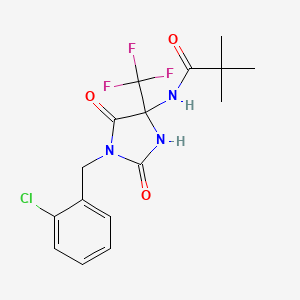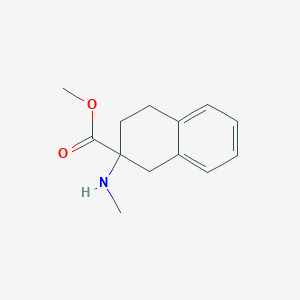
C16H17ClF3N3O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester typically involves multiple steps. The starting materials include 2-chloro-3-pyridinecarboxylic acid and 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazole . The reaction conditions often require the use of ethyl chloroformate as an esterifying agent, along with a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions often involve reagents such as or .
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, typically at room temperature or slightly elevated temperatures. Solvents such as dimethyl sulfoxide (DMSO) , acetonitrile , and methanol are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a in .
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors , thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-pyridinecarboxylic acid
- 3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole
- Ethyl 2-chloro-3-pyridinecarboxylate
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester lies in its trifluoromethyl group , which imparts distinct chemical and physical properties . This makes it particularly valuable in applications requiring high stability and specific reactivity .
Propriétés
Formule moléculaire |
C16H17ClF3N3O3 |
|---|---|
Poids moléculaire |
391.77 g/mol |
Nom IUPAC |
N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H17ClF3N3O3/c1-14(2,3)11(24)21-15(16(18,19)20)12(25)23(13(26)22-15)8-9-6-4-5-7-10(9)17/h4-7H,8H2,1-3H3,(H,21,24)(H,22,26) |
Clé InChI |
YLTFJBUVTIMZMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)


![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)
